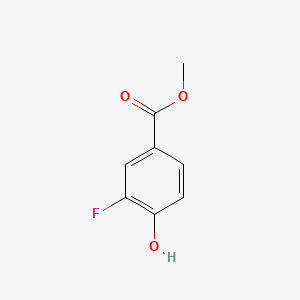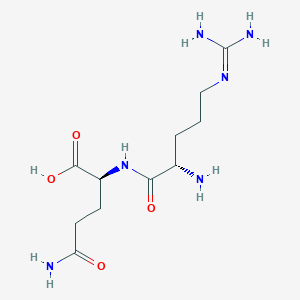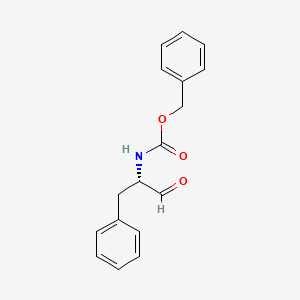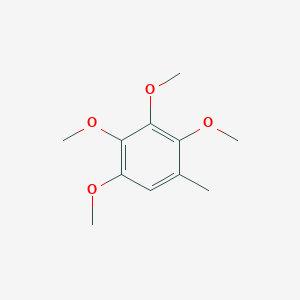
2,3,4,5-四甲氧基甲苯
描述
2,3,4,5-Tetramethoxytoluene (TMT) is an organic compound with a wide range of applications in the laboratory and in industry. It is a member of the class of compounds known as aromatic hydrocarbons, which are characterized by the presence of one or more aromatic rings. TMT is used as a synthetic intermediate in the production of other compounds, as a solvent for various organic reactions, and as a reagent in the synthesis of other compounds. It is also used as a flavoring agent in food and as a fragrance in perfumes and cosmetics.
科学研究应用
Chemical Properties and Production
“2,3,4,5-Tetramethoxytoluene” is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.25 . It appears as a white or colorless to light yellow powder to lump to clear liquid . It has a boiling point of 120 °C/1.2 mmHg , a flash point of 104 °C , a specific gravity of 1.11 (20/20) , and a refractive index of 1.51 .
Key Intermediate in Coenzyme Q Synthesis
“2,3,4,5-Tetramethoxytoluene” is a key intermediate in the synthesis of coenzyme Q homologs . Coenzyme Q, also known as ubiquinones, occur naturally in all cells and possess several important functions in most organisms . Coenzyme Q10, the main homologue of Coenzyme Q existing in humans, is one of the most effective antioxidants . It is widely used in the treatment of cardiovascular disease, hepatitis, and cancer, and in the improvement of immunotherapy .
Synthesis of 1-Chloromethyl-2,3,4,5-Tetramethoxy-6-Methylbenzene
“2,3,4,5-Tetramethoxytoluene” can be used in the synthesis of 1-chloromethyl-2,3,4,5-tetramethoxy-6-methylbenzene . This compound is prepared in excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxybenzadehyde via Wolff–Kishner reduction, selective bromination, methoxylation, and Blanc chloromethylation reaction .
Research Chemical
“2,3,4,5-Tetramethoxytoluene” is also a useful research chemical . It can be used in various chemical reactions and studies due to its unique properties.
作用机制
Target of Action
It is known that this compound is used in the synthesis of coenzyme q10 , which plays a crucial role in the electron transport chain and serves as an antioxidant in cells .
Mode of Action
Given its use in the synthesis of coenzyme q10 , it can be inferred that it may contribute to the antioxidant properties of this coenzyme, which helps in preventing lipid and DNA oxidation and quenching free radicals .
Biochemical Pathways
The biochemical pathways affected by 2,3,4,5-Tetramethoxytoluene are likely related to its role in the synthesis of coenzyme Q10 . Coenzyme Q10 is involved in several important biological processes, including energy production in cells, where it is a vital component of the electron transport chain in mitochondria .
Result of Action
The molecular and cellular effects of 2,3,4,5-Tetramethoxytoluene’s action are likely to be associated with its role in the synthesis of coenzyme Q10 . As part of coenzyme Q10, it may contribute to energy production in cells and provide antioxidant protection .
属性
IUPAC Name |
1,2,3,4-tetramethoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7-6-8(12-2)10(14-4)11(15-5)9(7)13-3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWAVVSMXFIBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432199 | |
| Record name | 2,3,4,5-tetramethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35896-58-3 | |
| Record name | 2,3,4,5-tetramethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




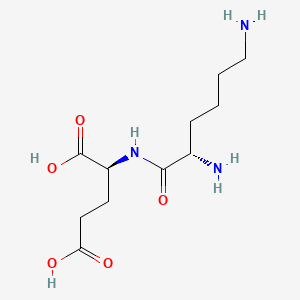
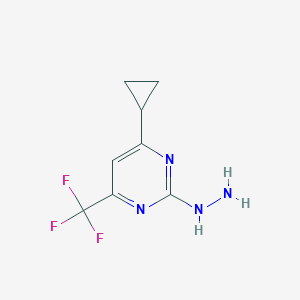


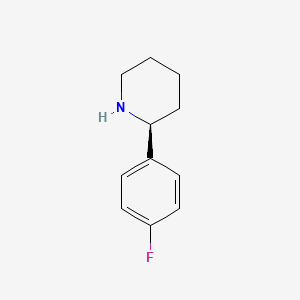
![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
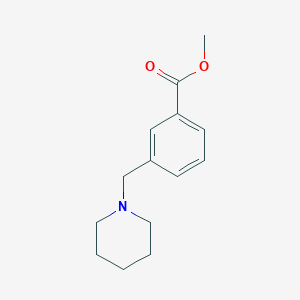
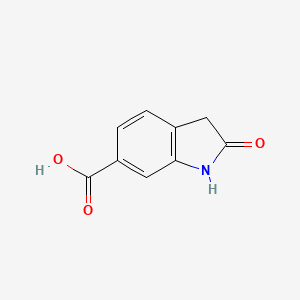
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
